molecular formula C17H15NO4S B2755143 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-43-0

6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one

Cat. No. B2755143
CAS RN: 1272756-43-0
M. Wt: 329.37
InChI Key: WDFXDRFTIICWSX-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one (6,8-DMTFQ) is a novel and potent small molecule that has been studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 6,8-DMTFQ is a highly versatile molecule that can be used as a building block for a variety of synthetic processes.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , have significant therapeutic importance. They serve as anchors for medicinal chemists to create combinatorial libraries and search for lead molecules. Some notable therapeutic properties include:

Organic Synthesis

Thiophene-containing compounds serve as versatile building blocks in organic synthesis:

Biological Activity

Thiophene derivatives exhibit diverse biological functions, including kinase inhibition, antioxidant effects, and estrogen receptor modulation.

properties

IUPAC Name

6,8-dimethoxy-9-thiophen-2-yl-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-20-9-6-10-14(12(7-9)21-2)16(13-4-3-5-23-13)15-11(18-10)8-22-17(15)19/h3-7,16,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXDRFTIICWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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